7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the indazole ring: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized indazole derivatives, reduced alcohol derivatives, and various substituted indazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and subsequent functionalization .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-indazole-3-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]-4-piperidinyl}methyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-{[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
What sets 7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and stability. The presence of the Boc-protected amine group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-6-4-5-7-9(8)15-16-10(7)11(17)18/h8H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
ZKARWCMPLSVOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1NN=C2C(=O)O |
Origin of Product |
United States |
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